2-Chloro-4,5-difluoro-3-nitrobenzoic acid

Description

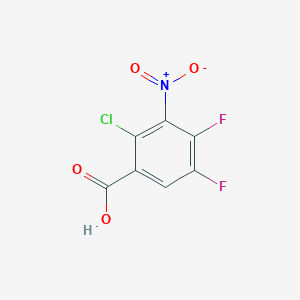

2-Chloro-4,5-difluoro-3-nitrobenzoic acid (CAS: 132992-44-0) is a halogenated, nitro-substituted benzoic acid derivative. Its structure features a carboxylic acid group at the 1-position, with chlorine (Cl), fluorine (F), and nitro (NO₂) substituents at the 2-, 4,5-, and 3-positions, respectively . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the preparation of quinolone-based antibacterial agents . Its high electron-withdrawing substituents (Cl, F, NO₂) enhance its acidity compared to unsubstituted benzoic acids, making it reactive in nucleophilic substitution and coupling reactions .

Propriétés

IUPAC Name |

2-chloro-4,5-difluoro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO4/c8-4-2(7(12)13)1-3(9)5(10)6(4)11(14)15/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDHXXPXZNMKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271096 | |

| Record name | 2-Chloro-4,5-difluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132992-44-0 | |

| Record name | 2-Chloro-4,5-difluoro-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132992-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluoro-3-nitrobenzoic acid typically involves the nitration of 2-Chloro-4,5-difluorobenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The crude product is typically purified through recrystallization or other suitable purification techniques to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-4,5-difluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other suitable reducing agents.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Coupling: Palladium catalysts with boronic acids in the presence of a base such as potassium carbonate.

Major Products:

- Substituted benzoic acids

- Amino derivatives

- Biaryl compounds

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

2-Chloro-4,5-difluoro-3-nitrobenzoic acid serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions including:

- Nucleophilic Aromatic Substitution: The chloro and nitro groups can participate in substitution reactions to form substituted derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group using catalysts like palladium on carbon.

- Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions with boronic acids to create biaryl compounds .

2. Biological Studies:

This compound has been investigated for its potential in enzyme inhibition studies. Its structure allows it to bind effectively to active sites of specific enzymes, potentially blocking substrate access and inhibiting catalytic activity. This property makes it a candidate for drug development targeting various diseases .

3. Pharmaceutical Intermediates:

In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceuticals. Its unique substituents may enhance the pharmacological properties of resultant drugs .

Industrial Applications

1. Agrochemicals:

The compound is utilized in the production of agrochemicals due to its reactivity and ability to form derivatives that can act as herbicides or pesticides .

2. Dyes and Specialty Chemicals:

It is also employed in creating dyes and other specialty chemicals, leveraging its chemical properties to produce vibrant colors or functional materials .

Case Studies

Case Study 1: Enzyme Inhibition

Research conducted on enzyme inhibitors demonstrated that derivatives of this compound showed significant binding affinity towards target enzymes involved in metabolic pathways. This suggests potential therapeutic applications in metabolic disorders .

Case Study 2: Drug Development

A study focused on synthesizing new drug candidates highlighted the use of this compound as an intermediate that improved the efficacy of anti-cancer agents through targeted delivery mechanisms .

Mécanisme D'action

The mechanism of action of 2-Chloro-4,5-difluoro-3-nitrobenzoic acid involves its interaction with specific molecular targets, depending on its application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The presence of electron-withdrawing groups such as chloro, fluoro, and nitro enhances its reactivity and binding affinity to various targets .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing Effects: The nitro group in this compound increases acidity (pKa ~1.5–2.0) compared to non-nitro analogs like 3-chloro-2,4,5-trifluorobenzoic acid (pKa ~2.5) .

- Reactivity : Acyl chloride derivatives (e.g., 2-fluoro-3-nitrobenzoyl chloride) exhibit higher reactivity in nucleophilic acyl substitution than carboxylic acids .

- Thermal Stability : Benzotrifluoride derivatives (e.g., 4-chloro-3,5-dinitrobenzotrifluoride) display enhanced thermal stability due to the CF₃ group .

Research Findings and Challenges

- Crystallography : X-ray studies of 3-chloro-2,4,5-trifluorobenzoic acid reveal intermolecular O–H···O hydrogen bonding, forming dimeric structures . Similar analyses for this compound are lacking but predicted to show stronger hydrogen bonding due to the nitro group.

- Synthesis Challenges : Nitro group introduction often requires controlled conditions to avoid over-nitration or decomposition .

Activité Biologique

2-Chloro-4,5-difluoro-3-nitrobenzoic acid (CDNBA) is a fluorinated benzoic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

CDNBA is characterized by the presence of chlorine and fluorine substituents on the benzene ring, which significantly influence its reactivity and biological interactions. The molecular formula is CHClFNO, with a molecular weight of approximately 219.55 g/mol. Its melting point ranges from 152°C to 156°C, and it is soluble in methanol, making it suitable for various laboratory applications .

The biological activity of CDNBA primarily stems from its ability to inhibit specific enzymes by binding to their active sites. The electron-withdrawing properties of the chlorine and fluorine groups enhance its binding affinity, which can lead to a reduction in enzymatic activity. This mechanism is crucial for its potential use as a pharmaceutical intermediate or lead compound in drug development .

Enzyme Inhibition

CDNBA has been investigated for its role in enzyme inhibition, particularly in studies related to cancer therapeutics. For example, it has shown potential in inhibiting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in tumor growth and angiogenesis. Table 1 summarizes the inhibitory activities observed in various studies:

| Compound | Target Enzyme | IC (μM) |

|---|---|---|

| CDNBA | EGFR | 36.0 |

| CDNBA | VEGFR-2 | 39.3 |

These results indicate that CDNBA may serve as a scaffold for developing more potent inhibitors targeting these pathways .

Anti-Tumor Activity

Recent studies have also highlighted the anti-tumor properties of CDNBA derivatives. In vitro assays conducted on human lung cancer (A549) and colon cancer (Caco-2) cell lines demonstrated that certain metal complexes derived from CDNBA exhibited significant growth suppression. For instance, one complex showed an IC value of 8.82 μM against A549 cells, indicating a strong potential for therapeutic application .

Case Studies

Case Study 1: Enzyme Inhibition in Cancer Cells

In a study published by Jiang et al., analogues of CDNBA were synthesized and tested for their anti-invasive activities on colon cancer cells. The results indicated that modifications at specific positions on the benzoic acid ring could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design .

Case Study 2: Metal Complexes

Research involving ternary metal complexes with CDNBA revealed that these compounds could suppress cell proliferation significantly. The complexes were tested at varying concentrations, showing up to 75% inhibition at optimal doses . This underscores the potential for developing novel anti-cancer agents based on CDNBA derivatives.

Applications

CDNBA serves multiple roles across different sectors:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-4,5-difluoro-3-nitrobenzoic acid with high purity?

- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of a benzoic acid precursor. For example, chlorination and fluorination can be achieved using reagents like POCl₃ or SF₄ under controlled temperatures. Nitration is performed with mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Characterization by melting point, NMR (¹H, ¹⁹F), and IR spectroscopy validates structural integrity .

Q. How can crystallographic data for this compound be effectively refined to resolve structural ambiguities?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Address positional disorder by splitting atoms and applying restraints. For thermal motion discrepancies, refine anisotropic displacement parameters. Validate hydrogen-bonding networks using ORTEP-3 for graphical representation of thermal ellipsoids. Cross-check with PLATON to detect missed symmetry or twinning .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Assign aromatic protons and fluorine substituents (chemical shifts typically δ 7–8 ppm for H; δ -110 to -130 ppm for F).

- IR Spectroscopy : Identify nitro (∼1520 cm⁻¹, asymmetric stretch) and carboxylic acid (∼1700 cm⁻¹, C=O stretch) groups.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS (expected [M-H]⁻ peak for the deprotonated acid).

Cross-reference with databases like NIST for validation .

Advanced Research Questions

Q. What strategies are employed to analyze contradictory hydrogen-bonding patterns observed in the crystal structure of derivatives?

- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen-bonding motifs (e.g., chains, rings). Compare observed patterns with Etter’s rules for carboxylic acid derivatives. Use computational tools like Mercury to quantify bond distances/angles. If contradictions arise (e.g., bifurcated vs. linear H-bonds), re-examine electron density maps from SHELXL refinements and consider temperature-dependent crystallography .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of nitro and carboxylic acid groups?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to model electrophilic aromatic substitution at the nitro group or deprotonation of the carboxylic acid. Compare theoretical pKa values (e.g., COSMOtherm) with experimental potentiometric titrations. Validate reaction pathways using kinetic isotope effects (²H/¹⁸O) and correlate with Hammett parameters for halogenated aromatics .

Q. What are the best practices for resolving discrepancies between theoretical and experimental LogP values in halogenated nitrobenzoic acids?

- Methodological Answer :

- Experimental LogP : Use shake-flask (partitioning between octanol/water) or HPLC (retention time correlation).

- Theoretical LogP : Apply fragment-based methods (CLOGP) or quantum-mechanical solvation models (SMD).

Discrepancies often arise from solvation effects or intramolecular H-bonding. Validate with multiple methods and cross-reference NIST data for similar compounds (e.g., 3,5-difluorobenzoic acid) .

Q. How should researchers approach conflicting crystallographic data when multiple space groups are plausible?

- Methodological Answer : Perform systematic space group testing (e.g., XPREP in SHELXTL). Check for pseudo-symmetry using ADDSYM in PLATON. If twinning is suspected (e.g., high Rint), apply twin refinement in SHELXL. For ambiguous cases, collect low-temperature data to reduce thermal motion artifacts. Cross-validate with powder XRD to confirm phase purity .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Citations align with evidence provided, focusing on crystallography, spectroscopy, and methodological rigor.

- Advanced questions emphasize iterative analysis, computational integration, and contradiction resolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.